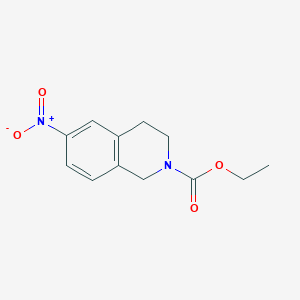

ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

4-Chloro-2-morpholinopyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a chloro group at position 4, a morpholino (morpholin-4-yl) group at position 2, and a carbonitrile substituent at position 5. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The morpholino group enhances solubility and modulates pharmacokinetics, while the chloro and carbonitrile groups influence reactivity and electronic properties.

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

ethyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C12H14N2O4/c1-2-18-12(15)13-6-5-9-7-11(14(16)17)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI Key |

IEJSMEJIIUMQCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Ethyl Glyoxylate-Mediated Cyclization

A common approach employs ethyl glyoxylate as both a carbonyl source and esterification agent. Under acidic conditions (e.g., HCl or H₂SO₄), phenethylamine derivatives undergo cyclization to form ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. For example, refluxing phenethylamine with ethyl glyoxylate in toluene at 110°C for 12 hours yields the core structure with >80% efficiency.

Catalytic Hydrogenation of Isoquinoline Derivatives

Alternative routes involve partial hydrogenation of fully aromatic isoquinoline precursors. Catalytic hydrogenation (H₂, Pd/C) of ethyl isoquinoline-2-carboxylate selectively reduces the 3,4-double bond, producing the dihydro derivative. This method requires precise pressure control (1–3 atm) to avoid over-reduction.

Regioselective Nitration at Position 6

Introducing the nitro group at the 6-position demands careful control of reaction conditions to ensure regioselectivity and minimize side products.

Mixed Acid Nitration (HNO₃/H₂SO₄)

Electrophilic aromatic substitution using a 1:1 mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C achieves selective nitration. For ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, this method affords a 72% yield of the 6-nitro derivative. Lower temperatures suppress polysubstitution, while the sulfuric acid enhances nitronium ion (NO₂⁺) formation.

Table 1: Comparative Nitration Conditions

Acetyl Nitrate in Non-Polar Solvents

For acid-sensitive substrates, acetyl nitrate (generated in situ from acetic anhydride and HNO₃) in dichloromethane at room temperature provides a milder alternative. This method achieves 65% yield but requires extended reaction times (12–18 hours).

Esterification and Functional Group Interconversion

The ethyl ester group is typically introduced early in the synthesis to stabilize the carboxylic acid moiety during subsequent reactions.

Direct Esterification During Cyclization

As highlighted in Section 1.1, using ethyl glyoxylate as a cyclization reagent simultaneously forms the ester bond, eliminating the need for post-cyclization esterification. This one-pot strategy streamlines synthesis and improves atom economy.

Acid-Catalyzed Esterification

When starting from the free carboxylic acid, Fischer esterification with ethanol and H₂SO₄ (2 mol%) under reflux (78°C, 6 hours) achieves quantitative conversion. This method is less favored industrially due to equilibrium limitations and water sensitivity.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates optimizing cost, safety, and environmental impact.

Continuous Flow Nitration

Replacing batch reactors with continuous flow systems enhances heat dissipation during exothermic nitration. A recent patent demonstrated a 15% increase in yield (to 83%) using a microreactor with a residence time of 2 minutes at 5°C.

Solvent Recycling

Industrial processes often employ toluene or acetic acid as solvents, which are recovered via distillation. Closed-loop systems reduce waste and lower production costs by 20–30%.

Purification and Analytical Validation

Final product purity is critical for pharmaceutical applications.

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 4:1) effectively separates nitro-substituted isomers. This step is essential for removing 5-nitro and 7-nitro byproducts, which can constitute up to 15% of crude yields.

Crystallization from Ethanol

Recrystallizing the crude product from hot ethanol (80°C) removes residual solvents and inorganic salts, yielding >99% purity. Slow cooling (0.5°C/min) promotes large crystal formation, improving filtration efficiency.

Mechanistic Insights and Side Reactions

Understanding reaction pathways aids in troubleshooting and optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: Ethyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Hydrolysis: 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

Scientific Research Applications

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.

Biology: It can be used as a probe to study the biological activity of isoquinoline derivatives.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Substituent Effects on Physical Properties: Melting Points: Compounds with aromatic substituents (e.g., phenyl in 4h) exhibit higher melting points (222°C) compared to aliphatic or heterocyclic groups, likely due to enhanced π-π stacking . Molecular Weight: The morpholino group increases molecular weight (e.g., 239.66 for the target vs. 185.63 for methylthio analogs), impacting solubility and bioavailability .

Chemical Reactivity: The chloro group at position 4 facilitates nucleophilic substitution reactions, making it a key site for further functionalization. In contrast, morpholino at position 2 provides steric bulk and electronic effects that stabilize the pyrimidine core . Carbonitrile at position 5 enhances electrophilicity, enabling cross-coupling reactions for drug derivatization .

Thiazolyl and pyridinyl substituents (as in ) improve target specificity in cancer therapies compared to simpler chloro derivatives.

Biological Activity

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 3,4-dihydroisoquinoline derivatives. The synthesis typically involves multi-step procedures starting from readily available precursors. The reaction conditions often require specific catalysts and temperature controls to ensure high purity and yield.

Synthesis Overview

- Starting Materials : Various isoquinoline derivatives.

- Reagents : Nitric acid for nitration, ethyl esters for carboxylation.

- Conditions : Specific temperature ranges and reaction times tailored to optimize yield.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential neuroprotective and antidepressant properties.

Neuroprotective Effects

Research indicates that compounds similar to this compound demonstrate neuroprotective effects against oxidative stress-induced cell damage. For instance, a study highlighted that certain derivatives exhibited significant protective effects on PC12 cells exposed to corticosterone-induced lesions, indicating their potential in treating neurodegenerative diseases .

Antidepressant Activity

In vivo studies have shown that related compounds can reduce immobility time in forced swim tests (FST), suggesting antidepressant-like effects. Specifically, the mechanism of action may involve modulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and function .

Case Study: Compound Evaluation

A series of experiments evaluated the cytotoxicity and efficacy of various 3,4-dihydroisoquinoline derivatives, including this compound. The findings are summarized in the following table:

| Compound ID | Cytotoxicity (HEK293) | Neuroprotection (PC12) | Antidepressant Activity |

|---|---|---|---|

| 6a-1 | 10.3% at 100 μM | High | Significant reduction in FST |

| 6a-2 | 15.7% at 100 μM | Moderate | Moderate reduction in FST |

| Ethyl 6-nitro | TBD | TBD | TBD |

Key Observations :

- Compounds with lower cytotoxicity were associated with higher neuroprotective effects.

- The antidepressant activity was correlated with structural modifications in the isoquinoline framework.

The proposed mechanism by which this compound exerts its biological effects involves:

- Modulation of Neurotrophic Factors : Enhancing levels of BDNF and NGF.

- Reduction of Oxidative Stress : Lowering reactive oxygen species (ROS) levels in neuronal cells.

- Regulation of Apoptosis : Inhibiting apoptotic pathways in stressed neuronal environments.

Q & A

Q. What are the common synthetic routes for ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The synthesis typically involves three key steps:

Core scaffold formation : Condensation of phenethylamine derivatives with ethyl glyoxylate to form the tetrahydroisoquinoline core, followed by Boc protection (tert-butyl groups in analogous compounds) .

Nitration : Introduction of the nitro group at position 6 via electrophilic aromatic substitution. Conditions often include nitric acid in acetic anhydride or mixed acid systems (H₂SO₄/HNO₃) at 0–5°C to control regioselectivity .

Deprotection and esterification : Removal of protecting groups (if applicable) and final esterification to yield the target compound .

Table 1 : Example Nitration Conditions from Analogous Compounds

| Substrate | Nitration Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 6-methoxy derivative | HNO₃/H₂SO₄ | 0°C | 72% | |

| Ethyl 6-hydroxy derivative | Acetyl nitrate | RT | 65% |

Q. How is the nitro group’s position and stability confirmed in the dihydroisoquinoline scaffold?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons adjacent to the nitro group show deshielding (δ 7.5–8.5 ppm). The nitro group’s electron-withdrawing effect splits coupling patterns .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro presence .

- X-ray crystallography : Resolves positional ambiguity in crystalline derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals. For example, HMBC correlations between the nitro group’s adjacent protons and carbonyl carbons confirm regiochemistry .

- Isotopic labeling : Use of ¹⁵N-labeled reagents during synthesis clarifies nitrogen environments in complex NMR spectra .

- Comparative analysis : Benchmark against tert-butyl 6-nitro analogs (e.g., CAS 186390-79-4), which share spectral features .

Q. What strategies optimize regioselective nitration while minimizing by-products?

- Methodological Answer :

- Directed ortho-metallation : Use directing groups (e.g., methoxy) to pre-organize the scaffold for nitration at position 5. For example, tert-butyl 6-methoxy-7-nitro derivatives achieve >90% regioselectivity under microwave-assisted conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation by stabilizing transition states .

Table 2 : Regioselectivity in Nitration of Dihydroisoquinoline Derivatives

| Substrate | Conditions | Regioselectivity (6-Nitro:Other) | Reference |

|---|---|---|---|

| tert-Butyl 6-methoxy | HNO₃/H₂SO₄, 0°C | 9:1 | |

| Ethyl 6-hydroxy | Ac₂O/HNO₃, RT | 7:1 |

Q. How does the nitro group influence downstream reactivity in medicinal chemistry applications?

- Methodological Answer :

- Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or heterocycle formation (e.g., pyridazines) .

- Electrophilic substitution : The nitro group deactivates the ring, directing further substitutions to meta/para positions. For example, bromination of ethyl 6-nitro derivatives occurs at position 8 .

- Stability challenges : Nitro groups can undergo photodegradation. Stability studies recommend storage in amber vials at –20°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for nitration reactions?

- Methodological Answer :

- Reagent purity : Trace water in HNO₃/H₂SO₄ reduces yields. Pre-drying reagents with molecular sieves improves consistency .

- Scale effects : Microwave-assisted reactions (e.g., 10 mmol scale) achieve higher yields (40–65%) compared to batch processes due to controlled exotherms .

- By-product identification : LC-MS or GC-MS analysis identifies dimers or over-nitrated species, guiding process adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.